5-(2-Methoxyphenyl)thiophene-2-carbaldehyde

Medicinal Chemistry ADME Prediction Lipophilicity

5-(2-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 479243-27-1) is a heterocyclic building block featuring a thiophene core conjugated with a 2-methoxyphenyl ring and a reactive aldehyde group at the 2-position. Its molecular formula is C12H10O2S with a molecular weight of 218.27 g/mol, and it is supplied as a research-grade chemical for pharmaceutical and materials science applications.

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
CAS No. 479243-27-1
Cat. No. B3042051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyphenyl)thiophene-2-carbaldehyde
CAS479243-27-1
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=C(S2)C=O
InChIInChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3
InChIKeyDYZXRQXNOYTTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 479243-27-1): Procurement-Grade Thiophene-2-carbaldehyde Derivative for Medicinal Chemistry


5-(2-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 479243-27-1) is a heterocyclic building block featuring a thiophene core conjugated with a 2-methoxyphenyl ring and a reactive aldehyde group at the 2-position . Its molecular formula is C12H10O2S with a molecular weight of 218.27 g/mol, and it is supplied as a research-grade chemical for pharmaceutical and materials science applications . The compound exhibits a calculated LogP of approximately 3.08 and serves as a versatile intermediate for the synthesis of biologically active molecules via condensation and cross-coupling reactions .

Why 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde Cannot Be Replaced by Close Thiophene Analogs in Structure-Activity Studies


Within the class of aryl-substituted thiophene-2-carbaldehydes, subtle variations in the position and nature of the aryl substituent can drastically alter electronic properties, lipophilicity, and biological target engagement . 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde features an ortho-methoxy substituent on the phenyl ring, which influences both the steric environment and the electron density of the thiophene core through resonance and inductive effects [1]. Direct substitution with unsubstituted phenyl, para-methoxy, or non-aldehyde analogs will yield different physicochemical profiles and divergent reactivity in downstream synthetic steps, making the specific ortho-methoxy substitution pattern a non-interchangeable design element for researchers seeking precise structure-activity relationships .

Quantitative Differentiation of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde from Key Analogs


Comparative Lipophilicity: 5-(2-Methoxyphenyl) vs. 5-(4-Methoxyphenyl) and Unsubstituted Phenyl Analogs

The ortho-methoxy substitution in 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde reduces lipophilicity compared to the para-methoxy analog and the non-methoxy phenyl derivative. The target compound exhibits a calculated LogP of 3.08 , which is 0.16 units lower than the LogP of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde (LogP = 3.24) and 0.14 units lower than the LogP of 5-phenylthiophene-2-carbaldehyde (LogP = 3.24) . This modest reduction in lipophilicity may influence membrane permeability and solubility profiles in biological assays, representing a quantifiable physicochemical differentiator.

Medicinal Chemistry ADME Prediction Lipophilicity

Purity Specification Comparison: 98% Minimum Purity from Primary Vendor

5-(2-Methoxyphenyl)thiophene-2-carbaldehyde is available with a minimum purity specification of 98% (AKSci) , which is competitive with or exceeds the purity specifications of common analogs. For comparison, 5-phenylthiophene-2-carbaldehyde is also offered at 98% purity , while the para-methoxy analog (5-(4-methoxyphenyl)thiophene-2-carbaldehyde) is available at up to 99% purity from some vendors . The 98% purity grade ensures suitability for demanding synthetic applications where high starting material quality is critical for downstream yield and purity.

Chemical Procurement Quality Control Purity

Reactive Aldehyde Handle: Distinct Condensation Reactivity Profile

The aldehyde group at the 2-position of the thiophene ring in 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde provides a reactive handle for condensation reactions (e.g., Schiff base formation, hydrazone synthesis) that is absent in non-aldehyde analogs such as 2-(2-methoxyphenyl)thiophene (CAS 17595-92-5) . While thiophene-2-carbaldehyde itself also bears an aldehyde group, the presence of the 2-methoxyphenyl substituent in the target compound modulates the electrophilicity of the aldehyde carbon through extended conjugation and inductive effects, potentially altering reaction rates and yields in downstream derivatizations .

Organic Synthesis Schiff Base Formation Cross-Coupling

Structural Differentiation: Ortho-Methoxy Substitution Pattern

The ortho-methoxy substitution on the phenyl ring of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde distinguishes it from the para-methoxy analog (5-(4-methoxyphenyl)thiophene-2-carbaldehyde) . This positional isomerism alters the three-dimensional conformation of the molecule, potentially affecting binding to biological targets and intermolecular packing in the solid state. While quantitative biological activity data for this specific compound is not available in the primary literature, the ortho-methoxy motif is a recognized structural feature in medicinal chemistry for modulating target engagement and reducing metabolic liability [1].

Medicinal Chemistry SAR Studies Molecular Recognition

Optimal Application Scenarios for 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde in R&D


Medicinal Chemistry: Synthesis of Thiophene-Based Bioactive Scaffolds

Utilize the aldehyde group for condensation with amines or hydrazines to generate Schiff bases or hydrazones for biological screening . The ortho-methoxy substitution provides a handle for tuning lipophilicity and potentially modulating off-target effects [1].

Materials Science: Building Block for Conjugated Polymers and OLED Materials

The extended π-conjugation between the 2-methoxyphenyl ring and the thiophene core, combined with the electron-withdrawing aldehyde group, makes this compound a candidate for the synthesis of organic semiconductors and fluorescent materials .

Chemical Biology: Design of Targeted Covalent Inhibitors

The aldehyde moiety can form reversible covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in protein active sites, enabling the development of targeted covalent inhibitors with potential for prolonged target engagement .

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